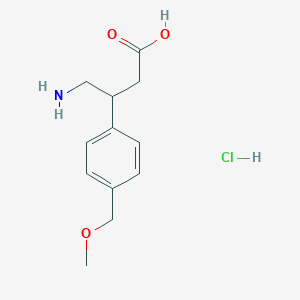

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

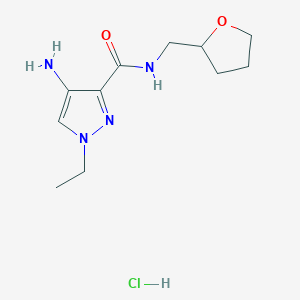

The compound "1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone" is a chemically synthesized molecule that appears to be a derivative of piperidine, a common structural motif in medicinal chemistry. The molecule includes a furan moiety, which is a heterocyclic ring, and a thioether linkage, suggesting potential for diverse biological activity. The presence of an isopropylsulfonyl group attached to a phenyl ring indicates the molecule may have been designed to interact with specific biological targets, possibly within the central nervous system (CNS) .

Synthesis Analysis

The synthesis of related piperidine analogues involves a series of steps including piperidine ring alkylation and reductive amination, followed by lithium aluminum hydride reduction to yield alcohol derivatives. These intermediates can then be converted to methyl ether derivatives through methylation. The synthesis process has been optimized from standard literature procedures to improve efficiency and yields . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies were employed.

Molecular Structure Analysis

The molecular structure of piperidine analogues is confirmed using mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, and CHN elemental analysis. These techniques ensure the correct molecular framework and substitution patterns are achieved. The presence of a furan ring in the molecule suggests a potential for conformational flexibility, which could influence its biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is not explicitly detailed in the provided papers. However, the presence of a furan ring and a thioether linkage suggests that the molecule could undergo nucleophilic substitution reactions or act as a ligand in metal-catalyzed transformations. The isopropylsulfonyl group could also be a site for further chemical modifications, potentially altering the compound's pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features, the compound is likely to be a solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of both polar (sulfonyl, ether) and nonpolar (alkyl, aryl) groups. The molecule's stability, melting point, and other physicochemical properties would need to be determined experimentally .

科学的研究の応用

Synthesis and Derivatives

- A study described the synthesis of novel piperidine ring-modified thiopene, furan, and pyridyl alcohol and methyl ether analogues of (±)-threo-methyl phenyl (piperidin-2-yl) acetate, highlighting the chemical modifications and efficient methodologies to produce these derivatives with good yields. This indicates the potential for diverse modifications and applications of similar compounds in organic chemistry and pharmaceutical development (Ojo, 2012).

Chemical Properties and Reactions

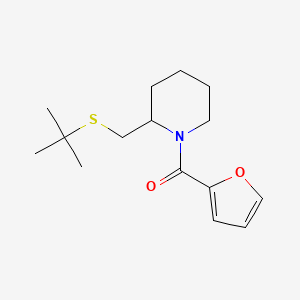

- Research on iminofuran chemistry explored the reactions between specific furan derivatives and ethylenediamine, demonstrating the formation of new heterocyclic systems. This study provides insights into the reactive properties and potential applications of furan-based compounds in chemical synthesis (Nasibullina et al., 2015).

Antibacterial Activity

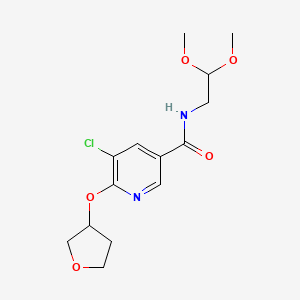

- A study on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, including 1-(4-(piperidin-1-yl) phenyl) ethanone derivatives, revealed antibacterial activity. This suggests potential applications of such compounds in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Photoinduced Synthesis

- Research on photoinduced direct oxidative annulation involving furan and thiophen derivatives led to the synthesis of polyheterocyclic ethanones, demonstrating the utility of such compounds in photochemical synthesis and the potential for creating complex molecular structures (Zhang et al., 2017).

Anticancer Activity

- A study focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including those derived from furan-2-ylmethanamine, showed promising anticancer activity. This indicates the potential of piperidine and furan derivatives in cancer research and drug development (Kumar et al., 2013).

特性

IUPAC Name |

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4S2/c1-17(2)29(25,26)21-7-5-18(6-8-21)14-22(24)23-11-9-19(10-12-23)15-28-16-20-4-3-13-27-20/h3-8,13,17,19H,9-12,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCRACXLQFYWSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B3018757.png)

![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)

![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3018765.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B3018766.png)

![2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3018769.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

![5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3018779.png)